Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone
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Overview
Description
Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular target being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-2-oxoethoxy]phenyl]furan-2-carboxamide
- (4-Methoxyphenyl) (1-methylnaphtho [2,1-b]furan-2-yl)methanone
Uniqueness
Furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone is unique due to its combination of a furan ring, a sulfonyl group, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that make it valuable for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
furan-2-yl-[4-[4-(4-methylphenyl)phenyl]sulfonylpiperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-4-6-18(7-5-17)19-8-10-20(11-9-19)29(26,27)24-14-12-23(13-15-24)22(25)21-3-2-16-28-21/h2-11,16H,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMENNTPNDVBOSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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